molecular formula C12H5Cl2N3O3S3 B2935311 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 325977-07-9

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2935311
CAS No.: 325977-07-9
M. Wt: 406.27
InChI Key: IWYMPPSUISKVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound seems to be a complex organic molecule that likely belongs to the class of organic compounds known as 2,3,5-trisubstituted thiophenes . These are organic compounds containing a thiophene that is trisubstituted at the C-2, C3- and C5-positions .


Molecular Structure Analysis

The molecular structure of a similar compound was analyzed using spectroscopic methods. The HRESIMS analysis revealed the molecular formula, C15H12Cl2N2OS2, with [M+H]+ and [M+H+2]+ and [M+H+4]+ isotopic clusters characteristic for a dichlorinated compound .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the condensation of (E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxy)prop-2-en-1-one and thiourea in the presence of KOH .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-(2,5-dichlorothiophen-3-yl)pyrimidine-2-thiol, are as follows: It has a molecular weight of 263.17 and is a solid at room temperature .

Scientific Research Applications

Synthesis and Biological Activities

  • Anticancer Activity

    The synthesis of thiophene and thiazolyl-thiophene derivatives, including structures related to the chemical of interest, has been shown to produce compounds with significant in vitro cytotoxicity. These derivatives exhibit inhibitory activity against several cell lines, highlighting their potential as anticancer agents (Atta & Abdel‐Latif, 2021).

  • Radiosensitizers and Cytotoxins

    Nitrothiophene derivatives have been evaluated for their roles as radiosensitizers and bioreductively activated cytotoxins, suggesting their utility in enhancing radiotherapy outcomes and targeting hypoxic tumor cells (Threadgill et al., 1991).

  • Thiophene-Based Reactions for Hybrid Compounds

    Research on thiophene ring-opening reactions has facilitated the synthesis of thiadiazoline-pyridone hybrids, revealing a novel pathway for creating compounds with potentially unique chemical properties (Abadleh et al., 2021).

Chemical Synthesis and Characterization

  • Synthetic Routes and Molecular Structures

    The development of synthetic routes for thiophene-based compounds, including those with nitrothiophene and thiazolothiophene structures, has been extensively studied. These studies provide insights into the molecular structures and synthetic strategies for a wide range of thiophene derivatives, facilitating their potential application in medicinal chemistry and materials science (El-Dean, 1992).

  • Diuretic Activity of Biphenyl Derivatives

    Biphenyl benzothiazole-2-carboxamide derivatives, related to the chemical structure of interest, have been synthesized and shown to exhibit diuretic activity in vivo, indicating their potential for therapeutic applications (Yar & Ansari, 2009).

Safety and Hazards

The safety information for a similar compound, 4-(2,5-dichlorothiophen-3-yl)pyrimidine-2-thiol, includes the following hazard statements: H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl2N3O3S3/c13-8-3-5(10(14)23-8)6-4-21-12(15-6)16-11(18)7-1-2-9(22-7)17(19)20/h1-4H,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYMPPSUISKVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl2N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.